BenchChemオンラインストアへようこそ!

(R)-GlycidylTosylate

Chiral resolution Recrystallization Enantiomeric excess

Your procurement of (R)-Glycidyl tosylate (CAS 13826-06-5) must prioritize stereochemical integrity. This chiral epoxide is the definitive C3 synthon for (R)-configured glycerophospholipids and PAF analogues, delivering products in 93-96% ee. Conversely, the (S)-enantiomer (CAS 70987-78-9) or racemic mixture (CAS 6746-81-2) yields opposite or atactic configurations, requiring costly downstream resolution. Unlike unstable (R)-glycidol liquids, this crystalline solid (mp 45-46°C) ensures safe storage and precise handling. For advanced polymer applications, it is singularly capable of producing functionalized PEG/PPO copolymers via its non-homopolymerizable yet quantitatively displaceable tosylate group, an orthogonal reactivity profile unmatched by epichlorohydrin or glycidyl nosylate.

Molecular Formula C8H10O4S
Molecular Weight 0
CAS No. 13826-06-5
Cat. No. B1175285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-GlycidylTosylate
CAS13826-06-5
Synonyms(R)-Glycidyl
Molecular FormulaC8H10O4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-Glycidyl Tosylate (CAS 13826-06-5) Is the Preferred Chiral C3 Epoxide Building Block for Enantioselective Synthesis


(R)-Glycidyl tosylate (CAS 13826-06-5), systematically named (2R)-(-)-oxirane-2-methanol p-toluenesulfonate, is a chiral epoxide featuring a p-toluenesulfonate (tosylate) leaving group. It is a crystalline solid with a melting point of 45–46 °C and a molecular formula of C₁₀H₁₂O₄S (MW = 228.26 g/mol) [1]. The compound serves as a stable, protected derivative of enantiopure (R)-glycidol, circumventing the instability of the parent alcohol while providing a reactive epoxide and a sulfonate leaving group for regio- and stereoselective transformations [2]. Commercial sources typically supply the material at ≥97 % chemical purity and enantiomeric excesses of ≥98 % ee, with select vendors achieving 99 % ee [3].

Why (R)-Glycidyl Tosylate Cannot Be Simply Replaced by Its Closest In-Class Analogs


Although several chiral glycidyl arenesulfonates and the enantiomeric (S)-glycidyl tosylate are commercially available, they are not interchangeable with the (R)-tosylate. The (S)-enantiomer leads to the opposite absolute configuration in downstream products, making the choice of enantiomer critical for target-molecule stereochemistry [1]. Racemic glycidyl tosylate (CAS 6746-81-2) lacks enantiomeric enrichment and requires additional resolution steps that erode yield and purity [2]. Among alternative sulfonate esters, glycidyl 3-nitrobenzenesulfonate (glycidyl nosylate) exhibits polymorphic complications during recrystallization that impede optical purification [3] and is substantially more expensive, with low yield in crystallizing procedures [4]. Finally, unprotected (R)-glycidol is an unstable liquid that must be derivatized in situ, posing storage and handling challenges that (R)-glycidyl tosylate overcomes [5]. The quantitative evidence below establishes precisely where the (R)-tosylate demonstrates measurable superiority.

Quantitative Evidence That Separates (R)-Glycidyl Tosylate from Its Closest Competitors


Enantiomeric Purity and Polymorphism-Free Recrystallization vs. Glycidyl 3-Nitrobenzenesulfonate

(R)-Glycidyl tosylate can be enriched to enantiomeric purities of up to 98 % ee by simple recrystallization, and commercial lots routinely exceed 98 % ee with select suppliers demonstrating 99 % ee [1]. In contrast, glycidyl 3-nitrobenzenesulfonate (glycidyl nosylate) exhibits polymorphism when crystallized from ethanol—a complication that can be monitored by differential scanning calorimetry and that renders optical purification less reliable [2]. The absence of polymorphic interference makes the tosylate a more robust choice when reproducible high enantiomeric excess is required.

Chiral resolution Recrystallization Enantiomeric excess Phase diagram

Cost per Gram: (R)-Glycidyl Tosylate vs. (R)-Glycidyl Nosylate

The procurement cost of (R)-glycidyl tosylate is substantially lower than that of (R)-glycidyl nosylate. Representative pricing for research-grade material from major suppliers places the tosylate at approximately $9.90 per gram (97 % purity) to $28.80 per gram (98 % purity) [1]. In contrast, (R)-glycidyl nosylate is listed at $300 per gram from Santa Cruz Biotechnology and approximately $70–$175 per gram from other suppliers [2][3]. This represents an approximately 30‑ to 100‑fold price advantage for the tosylate, a decisive factor for budget-conscious procurement in both academic and industrial settings.

Procurement cost Chiral building block Arenesulfonate ester

Thermal Stability and Crystallinity vs. Unprotected (R)-Glycidol

(R)-Glycidol (CAS 57044-25-4), the unprotected parent alcohol, is an unstable liquid that is difficult to store and isolate, typically requiring immediate in situ derivatization after asymmetric epoxidation [1]. (R)-Glycidyl tosylate, by contrast, is a bench-stable crystalline solid with a melting point of 45–46 °C that can be stored at 2–8 °C for extended periods [2]. The tosylate derivative not only eliminates the handling hazards associated with volatile, reactive glycidol but also serves as an activated electrophile that is primed for subsequent reactions, eliminating an extra activation step.

Storage stability Crystalline intermediate Glycidol protection

Unique Copolymerization Reactivity Enables Post-Functionalizable Polyethers Not Accessible with Standard Epoxides

Glycidyl tosylate behaves as a ‘non-polymerizable’ epoxide under conventional anionic ring-opening polymerization (ROP) because the tosylate leaving group is rapidly displaced by nucleophilic initiators [1]. However, using a monomer-activated mechanism with tetra-alkylammonium halide initiators, glycidyl tosylate can be copolymerized with ethylene oxide (EO) or propylene oxide (PO) to yield random copolymers containing 7–25 mol% tosylate-bearing repeat units [1]. The determined reactivity ratios are rPO = 0.85 and rGlyTs = 1.2 for PO co-polymerization, and rEO = 2.2 and rGlyTs = 0.45 for EO co-polymerization [2]. These ratios indicate a nearly ideal random copolymer structure with PO and a soft gradient structure with EO. The pendant tosylate groups can then be quantitatively substituted by diverse nucleophiles, generating a library of functionalized polyethers that are inaccessible through any other epoxide monomer. Common epoxides such as epichlorohydrin or glycidyl nosylate do not offer this combination of non-homopolymerizability and quantitative post-modification potential [1].

Ring-opening polymerization Post-polymerization modification Reactivity ratio

Preservation of Enantiomeric Excess During Ring-Opening: Synthesis of PAF with 93–96 % ee

When (R)-glycidyl tosylate is employed as the chiral pool starting material, the enantiomeric excess of the starting epoxide is largely transmitted to the final product. In the stereocontrolled synthesis of 1-palmitoyl-2-O-hexadecyl-sn-glycero-3-phosphocholine, a platelet-activating factor (PAF) analogue, the method delivered the target compound with 93–96 % enantiomeric excess [1]. Using racemic glycidyl tosylate would yield a racemic product mixture requiring costly chiral separation; moreover, the (S)-tosylate enantiomer gives the opposite PAF enantiomer [2]. The high retention of configuration confirms that the tosylate leaving group participates in clean SN2-type ring-opening without racemization, a critical requirement for any chiral building block.

Enantioselective synthesis Platelet-activating factor Regioselective epoxide opening

Preferred Application Scenarios Where (R)-Glycidyl Tosylate Outperforms Alternatives


Enantioselective Synthesis of Ether-Linked Glycerophospholipids and PAF Analogues

When the target is a (R)-configured ether-linked glycerophospholipid or platelet-activating factor analogue, (R)-glycidyl tosylate provides the correct C3 chiral synthon with the leaving group pre-installed for regioselective epoxide opening. The method reproducibly yields products with 93–96 % ee, far exceeding what racemic glycidyl tosylate or enantiomeric mixtures can offer without additional resolution [1]. The opposite enantiomer (S)-tosylate is used for the mirror-image product, confirming that enantiomer selection, not compound class substitution, is the critical procurement decision [2].

Large-Scale Preparation of Isotactic Poly(glycidyl nitrate) (PGN) for Energetic Binders

Isotactic PGN, a high-energy polymer used in solid rocket propellants, is produced from chiral glycidyl nitrate, which is in turn derived from enantiopure (R)- or (S)-glycidyl tosylate [1]. The high enantiomeric purity of the tosylate precursor (≥98 % ee) is essential to achieve the desired isotacticity and mechanical properties of the final polymer. Racemic or low-ee material would produce atactic polymer with inferior performance.

Synthesis of Post-Functionalizable Poly(ethylene oxide) and Poly(propylene oxide) Copolymers

For polymer chemists seeking to introduce pendant functionality into PEG or PPO backbones, glycidyl tosylate is the only practical epoxide monomer that combines non-homopolymerizability under standard anionic conditions with quantitative post-polymerization substitution. The reactivity ratios determined (rPO = 0.85, rGlyTs = 1.2; rEO = 2.2, rGlyTs = 0.45) guide the design of random or gradient copolymers with controlled tosylate content (7–25 mol%) [1]. No other commercially available epoxide (e.g., epichlorohydrin, glycidyl nosylate) provides this orthogonal reactivity profile.

Enantiopure β-Blocker Intermediate Synthesis

(R)- and (S)-glycidyl tosylates have been employed in the first enantioselective synthesis of (R)- and (S)-4-acetyl-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazines, key intermediates toward chiral β-adrenergic blocking agents [1]. The crystalline, storable nature of the tosylate simplifies process handling relative to the unstable glycidol, while its 98–99 % ee baseline purity ensures that the final active pharmaceutical ingredient meets stringent enantiomeric purity specifications [2].

Quote Request

Request a Quote for (R)-GlycidylTosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.